molecular formula C10H17N3O B13873425 2-(2-Methylpropyl)-5-pyrrolidin-3-yl-1,3,4-oxadiazole CAS No. 1225218-56-3

2-(2-Methylpropyl)-5-pyrrolidin-3-yl-1,3,4-oxadiazole

Cat. No.: B13873425
CAS No.: 1225218-56-3
M. Wt: 195.26 g/mol
InChI Key: AUGKMFXIYJZRME-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-5-pyrrolidin-3-yl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a pyrrolidine ring and a methylpropyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-5-pyrrolidin-3-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpropyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-5-pyrrolidin-3-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted oxadiazoles.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(2-Methylpropyl)-5-pyrrolidin-3-yl-1,3,4-oxadiazole exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropan-1-ol:

    1,3,4-Oxadiazole: This is the parent compound of the oxadiazole family, lacking the specific substituents found in 2-(2-Methylpropyl)-5-pyrrolidin-3-yl-1,3,4-oxadiazole.

    Pyrrolidine: A simple heterocyclic compound containing a five-membered ring with one nitrogen atom, similar to the pyrrolidine ring in the target compound.

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit properties not found in simpler or less substituted analogs.

Properties

CAS No.

1225218-56-3

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyrrolidin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C10H17N3O/c1-7(2)5-9-12-13-10(14-9)8-3-4-11-6-8/h7-8,11H,3-6H2,1-2H3

InChI Key

AUGKMFXIYJZRME-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(O1)C2CCNC2

Origin of Product

United States

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